![molecular formula C13H15Cl2N5O2S B14695860 ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate CAS No. 29783-82-2](/img/structure/B14695860.png)
ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydrazinylidene and carbamothioyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to investigate cellular processes and enzyme activities.
Medicine: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials and chemical products, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate can be compared with other similar compounds, such as:
- Ethyl (2Z)-3-(2-carbamothioylhydrazinylidene)-2-[2-(2,4-dichlorophenyl)hydrazinylidene]butanoate
- Ethyl (2Z)-3-(2-carbamothioylhydrazinylidene)-2-[2-(3,4-dimethylphenyl)hydrazinylidene]butanoate
These compounds share structural similarities but differ in the specific substituents attached to the hydrazinylidene and carbamothioyl groups
Propiedades
Número CAS |
29783-82-2 |
|---|---|
Fórmula molecular |
C13H15Cl2N5O2S |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C13H15Cl2N5O2S/c1-3-22-12(21)11(7(2)17-20-13(16)23)19-18-10-5-8(14)4-9(15)6-10/h4-6,18H,3H2,1-2H3,(H3,16,20,23)/b17-7-,19-11- |
Clave InChI |
FDDIYYQTQPRVNC-BVUGDJLUSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\NC1=CC(=CC(=C1)Cl)Cl)/C(=N\NC(=S)N)/C |
SMILES canónico |
CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)C(=NNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


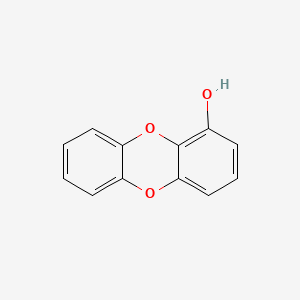
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
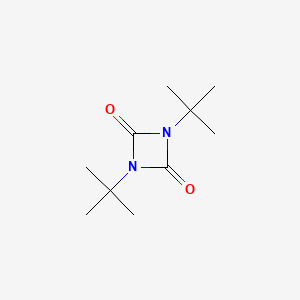
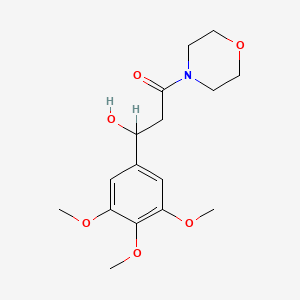
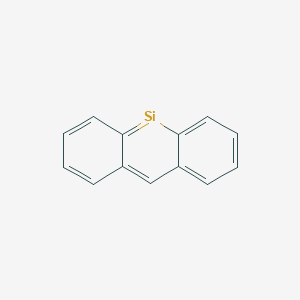
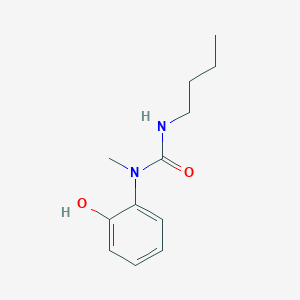
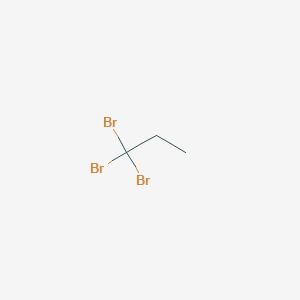
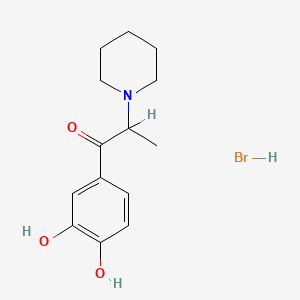
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)


